molecular formula C24H31BrO6 B13849577 9-Bromo-11beta,17,21-trihydroxy-16beta-methyl-pregna-1,4-diene-3,20-dione 21-Acetate

9-Bromo-11beta,17,21-trihydroxy-16beta-methyl-pregna-1,4-diene-3,20-dione 21-Acetate

Cat. No.: B13849577
M. Wt: 495.4 g/mol
InChI Key: PLVGDQKUTWULDB-ULIBNCJBSA-N
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Description

9-Bromo-11beta,17,21-trihydroxy-16beta-methyl-pregna-1,4-diene-3,20-dione 21-Acetate is a synthetic corticosteroid derivative. This compound is known for its potent anti-inflammatory and immunosuppressive properties, making it valuable in medical and pharmaceutical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Bromo-11beta,17,21-trihydroxy-16beta-methyl-pregna-1,4-diene-3,20-dione 21-Acetate typically involves multiple steps, starting from a suitable steroid precursor. One common method includes the bromination of the precursor followed by acetylation to introduce the acetate group. The reaction conditions often involve the use of bromine or a brominating agent in an organic solvent, followed by acetylation using acetic anhydride in the presence of a catalyst .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process generally includes rigorous purification steps such as recrystallization and chromatography to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

9-Bromo-11beta,17,21-trihydroxy-16beta-methyl-pregna-1,4-diene-3,20-dione 21-Acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various halogenated compounds .

Scientific Research Applications

9-Bromo-11beta,17,21-trihydroxy-16beta-methyl-pregna-1,4-diene-3,20-dione 21-Acetate has a wide range of scientific research applications:

Mechanism of Action

The compound exerts its effects by binding to glucocorticoid receptors, leading to the modulation of gene expression. This interaction results in the suppression of inflammatory cytokines and the inhibition of immune cell proliferation. The molecular targets include various transcription factors and signaling pathways involved in the inflammatory response .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

9-Bromo-11beta,17,21-trihydroxy-16beta-methyl-pregna-1,4-diene-3,20-dione 21-Acetate is unique due to the presence of the bromine atom, which can influence its pharmacokinetic properties and receptor binding affinity. This structural feature may enhance its potency and duration of action compared to other corticosteroids .

Properties

Molecular Formula

C24H31BrO6

Molecular Weight

495.4 g/mol

IUPAC Name

[2-[(8R,9R,11S,13S,14S,16S)-9-bromo-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate

InChI

InChI=1S/C24H31BrO6/c1-13-9-18-17-6-5-15-10-16(27)7-8-21(15,3)23(17,25)19(28)11-22(18,4)24(13,30)20(29)12-31-14(2)26/h7-8,10,13,17-19,28,30H,5-6,9,11-12H2,1-4H3/t13-,17+,18-,19-,21?,22-,23-,24?/m0/s1

InChI Key

PLVGDQKUTWULDB-ULIBNCJBSA-N

Isomeric SMILES

C[C@H]1C[C@H]2[C@H]3CCC4=CC(=O)C=CC4([C@]3([C@H](C[C@@]2(C1(C(=O)COC(=O)C)O)C)O)Br)C

Canonical SMILES

CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)COC(=O)C)O)C)O)Br)C

Origin of Product

United States

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